1-Hexadecanoyl-sn-glycerol

Übersicht

Beschreibung

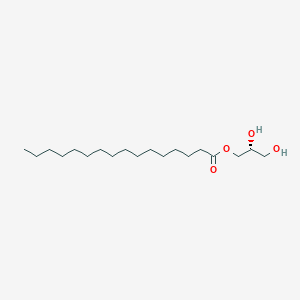

1-hexadecanoyl-sn-glycerol is a 1-acyl-sn-glycerol that has hexadecanoyl (palmitoyl) as the 1-acyl group. It is a 1-acyl-sn-glycerol, a 1-monopalmitoylglycerol and a monoacylglycerol 16:0. It is an enantiomer of a 3-palmitoyl-sn-glycerol.

This compound is a natural product found in Acorus calamus, Corchorus olitorius, and other organisms with data available.

Biologische Aktivität

1-Hexadecanoyl-sn-glycerol (C19H38O4), also known as 1-palmitoyl-sn-glycerol, is a glycerolipid that plays a significant role in various biological processes. It belongs to the class of 1-acylglycerol-3-phosphates and is involved in lipid metabolism, cellular signaling, and membrane dynamics. This article explores its biological activity, including its synthesis, enzymatic interactions, and physiological implications.

- Chemical Formula : C19H38O4

- Molecular Weight : 318.49 g/mol

- Structure : Composed of a glycerol backbone esterified with a hexadecanoic acid (palmitic acid) at the sn-1 position.

Synthesis and Metabolic Pathways

This compound is synthesized through the acylation of glycerol-3-phosphate by acyl-CoA or acyl-ACP. The primary enzymes involved in this process include:

- Glycerol-3-phosphate acyltransferase : Catalyzes the transfer of an acyl group from acyl-CoA to glycerol-3-phosphate, forming lysophosphatidic acid (LPA) and subsequently phosphatidic acid (PA) .

- Acyl-CoA thioesterase : Hydrolyzes long-chain acyl thioesters, contributing to the regulation of fatty acid availability for lipid biosynthesis .

Cellular Signaling

This compound is involved in several signaling pathways:

- Lysophosphatidic Acid (LPA) Pathway : This compound can be converted into LPA, which is known to influence cell proliferation, migration, and survival through its action on specific G protein-coupled receptors .

- Role in Inflammation : LPA signaling has been implicated in inflammatory responses, suggesting that this compound may play a role in modulating immune responses .

Membrane Dynamics

The presence of this compound in cellular membranes affects membrane fluidity and integrity. Its incorporation into lipid bilayers can influence the physical properties of membranes, impacting processes such as:

- Vesicle Formation : Involved in the formation and trafficking of lipid droplets and vesicles within cells.

- Cellular Interactions : Modulates interactions between cells and their environment by altering membrane characteristics .

Study on Lipid Metabolism

A study conducted on filamentous cyanobacteria highlighted the metabolic pathways involving this compound. The research demonstrated that variations in nitrogen availability significantly impacted the production of this glycerolipid, affecting overall biomass yield and lipid composition .

Inflammatory Response Modulation

Research has shown that this compound can modulate inflammatory responses through the LPA pathway. In vitro studies indicated that treatment with this compound led to increased expression of pro-inflammatory cytokines in macrophages, suggesting its potential role as a mediator in inflammatory diseases .

Comparative Analysis of Glycerolipids

| Compound | Chemical Formula | Role in Biological Processes |

|---|---|---|

| This compound | C19H38O4 | Cellular signaling, inflammation modulation |

| Lysophosphatidic Acid (LPA) | C18H37O4P | Cell proliferation, migration |

| Phosphatidic Acid (PA) | C18H37O7P | Membrane dynamics, signaling |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Hexadecanoyl-sn-glycerol has the chemical formula and is categorized as a glycerolipid. It consists of a glycerol backbone esterified with a hexadecanoic acid (palmitic acid) at the sn-1 position. Its structural properties allow it to interact with biological membranes and participate in various biochemical pathways.

Biochemical Signaling

Role in Cell Signaling:

this compound is involved in cellular signaling mechanisms, particularly as a precursor for diacylglycerols (DAGs), which function as second messengers in signal transduction pathways. DAGs are crucial for the activation of protein kinase C (PKC), influencing various cellular processes such as proliferation, differentiation, and apoptosis .

Research Findings:

Studies have shown that this compound can mimic the effects of phorbol esters, which are known tumor promoters. This property makes it a valuable tool for investigating cancer biology and the mechanisms underlying cell growth regulation .

Pharmaceutical Applications

Drug Development:

The compound has potential applications in drug formulation due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its lipid-based nature allows for improved absorption when administered orally or via other routes .

Therapeutic Uses:

Research indicates that this compound may play a role in the treatment of metabolic disorders by modulating lipid metabolism and insulin signaling pathways. Its application in formulations aimed at obesity management and diabetes treatment is currently under investigation .

Diagnostic Applications

Biomarker Discovery:

Recent studies have identified this compound derivatives as potential biomarkers for various health conditions, including infertility in males. The compound's presence in biological fluids can be indicative of metabolic states or disease conditions, making it useful for diagnostic purposes .

Case Study:

In a study focused on idiopathic male infertility, researchers utilized this compound-phosphorylcholine as a marker to improve diagnostic accuracy. This application highlights its significance in reproductive health diagnostics .

Comparative Analysis with Other Lipids

To better understand the applications of this compound, a comparative analysis with other related lipids is provided below:

| Lipid Type | Chemical Structure | Applications |

|---|---|---|

| This compound | Glycerol + Palmitic Acid | Cell signaling, drug formulation, diagnostics |

| Diacylglycerols (DAGs) | Glycerol + Two Fatty Acids | Second messenger in signaling pathways |

| Phosphatidylinositol | Glycerol + Phosphate Group | Cell signaling, membrane structure |

Analyse Chemischer Reaktionen

Key Enzymatic Pathways:

| Enzyme | Reaction Type | Product | Reference |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase | Acyl transfer | Lysophosphatidic acid (LPA) | |

| Acyltransferase | Secondary acylation | Phosphatidic acid (PA) |

Hydrolysis and Degradation

Hydrolysis of 1-hexadecanoyl-sn-glycerol occurs in aqueous environments, particularly under enzymatic control (e.g., lipases or phospholipases ):

This reaction is critical in lipid metabolism, releasing free fatty acids for energy production or signaling.

Oxidation and Peroxidation

1-Hexadecanoyl-sn-glycerol undergoes lipid peroxidation in the presence of reactive oxygen species (ROS), forming oxidized derivatives such as hydroperoxides. While direct experimental data for this compound is limited, analogous monoacylglycerols show susceptibility to peroxidation, altering membrane integrity and signaling pathways .

Esterification and Etherification

In synthetic chemistry, 1-hexadecanoyl-sn-glycerol serves as a precursor for structured lipids. For example:

-

Esterification with medium-chain fatty acids (e.g., hexanoic acid) using EDAC/DMAP coupling agents yields mixed-acyl glycerols :

Phosphorylation

Phosphorylation at the sn-3 position generates lysophosphatidic acid (LPA), a bioactive lipid involved in cell proliferation and migration :

Research Insights

-

Biosynthetic Role : 1-Hexadecanoyl-sn-glycerol is a central intermediate in glycerolipid metabolism, linking fatty acid synthesis with complex lipid assembly .

-

Diagnostic Applications : Its phosphorylated form (LPA) and derivatives are biomarkers for conditions like idiopathic male infertility .

-

Synthetic Utility : Modular acylation enables the production of structured lipids for pharmaceutical and nutritional applications .

Eigenschaften

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313712 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, Solid | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

32899-41-5, 26657-96-5 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32899-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 1-hexadecanoyl-sn-glycerol and what metabolic pathways is it involved in?

A: this compound was identified as one of the differentiating metabolites in sputum samples collected from asthma patients compared to healthy controls . This suggests a potential role of this compound in the pathogenesis of asthma. Furthermore, analysis of the metabolic pathways indicated that this compound is primarily involved in glycerophospholipid metabolism. This pathway is crucial for cell membrane structure and function, and its dysregulation has been linked to various inflammatory diseases, including asthma .

Q2: Was this compound found to exhibit any cytotoxic activity against human cancer cell lines?

A: While the study did not directly investigate the cytotoxic activity of this compound, it did test the cytotoxicity of n-hexane fractions from Markhamia stipulata var. canaense leaves, which were found to contain this compound . Interestingly, the specific n-hexane fraction containing this compound (fraction H.I) did not exhibit cytotoxic activity against HeLa, HepG2, and MCF-7 cancer cell lines, unlike other n-hexane fractions tested . This suggests that this compound, in isolation, might not possess significant cytotoxic effects against these specific cancer cell lines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.